molecular formula C4H6N4O B1282148 1H-pyrazole-4-carbohydrazide CAS No. 87551-45-9

1H-pyrazole-4-carbohydrazide

Cat. No. B1282148
CAS RN: 87551-45-9
M. Wt: 126.12 g/mol
InChI Key: NRSROFSJAIJRAN-UHFFFAOYSA-N
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Description

1H-pyrazole-4-carbohydrazide is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and agriculture. It serves as a core structure for the synthesis of various derivatives with significant biological activities, such as antifungal, antidiabetic, and antioxidant properties.

Synthesis Analysis

The synthesis of 1H-pyrazole-4-carbohydrazide derivatives involves various chemical reactions. For instance, the reaction of 1H-pyrazole-1-carbohydrazide with α,β-unsaturated nitriles leads to the formation of highly substituted 1,1′-carbonylbispyrazole derivatives . Another study describes the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with 2,3-diaminopyridine, showcasing the versatility of pyrazole derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-4-carbohydrazide derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These studies have provided detailed information on the geometry and electronic structure of these compounds. For example, the crystal structure of a derivative, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was determined, and its vibrational frequencies and electronic structures were investigated both experimentally and theoretically .

Chemical Reactions Analysis

1H-pyrazole-4-carbohydrazide derivatives undergo various chemical reactions that lead to the formation of novel compounds with potential biological activities. For instance, the reaction of substituted pyrazole-5-carbohydrazide with substituted benzoic acid in the presence of phosphorus oxychloride yields substituted pyrazoly 1,3,4-oxadiazole derivatives . These reactions are crucial for the development of new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-4-carbohydrazide derivatives have been extensively studied. These compounds exhibit a range of absorption and fluorescence characteristics, which are influenced by substituent effects on the benzene rings . Additionally, the thermal decomposition and nonlinear optical properties of these compounds have been investigated, providing insights into their stability and potential applications in materials science .

Case Studies

Several case studies have demonstrated the biological relevance of 1H-pyrazole-4-carbohydrazide derivatives. For example, certain derivatives have shown excellent antifungal effects against various pathogens, with some exhibiting better efficacy than standard fungicides . In the field of medicinal chemistry, derivatives have been evaluated for their antidiabetic and antioxidant activities, revealing their potential as dual agents against diabetes and oxidative stress . Molecular docking studies have further supported the biological activities of these compounds by showing their interactions with relevant enzymes .

Scientific Research Applications

Cancer Therapeutics

  • Field : Medicinal Chemistry
  • Application : Pyrazole biomolecules, including “1H-pyrazole-4-carbohydrazide”, have been used in the design and discovery of cancer therapeutics .
  • Method : Compounds are synthesized and their anti-cancer activity is tested in vitro on cancer cell lines . For example, a derivative of pyrazole, 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1 H-pyrazole-5-carbohydrazide, showed significant activity against NCIH460 cells .
  • Results : The results are usually reported as the percentage of growth inhibition and IC50 values .

Inflammation Therapeutics

  • Field : Medicinal Chemistry
  • Application : Pyrazole biomolecules have been used in the treatment of inflammation .
  • Method : The anti-inflammatory activity of the compounds is tested in vitro and the results are reported as the percentage of inflammation inhibition .
  • Results : The results are usually reported as the percentage of inflammation inhibition .

Hepatitis-C Virus (HCV) Treatment

  • Field : Virology
  • Application : A novel series of 1-(4-chlorophenyl)-4-hydroxy-1 H-pyrazole-3-carboxylic acid hydrazide analogs has been synthesized and were investigated for their in vitro effect on the replication of hepatitis-C virus (HCV) .
  • Method : The compounds are tested on HepG2 hepatocellular carcinoma cell line infected with the virus using the reverse transcription-polymerase chain reaction (RT-PCR) .
  • Results : The results are usually reported as the effect on the replication of HCV .

properties

IUPAC Name

1H-pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-7-2-3/h1-2H,5H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSROFSJAIJRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-4-carbohydrazide

CAS RN

87551-45-9
Record name 1H-pyrazole-4-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
JT Mague, SK Mohamed, M Akkurt… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C16H14N4O2, the pyrazole ring makes a dihedral angle of 10.49 (8) with its N-bound phenyl group, while it is nearly perpendicular to the other phenyl ring […
Number of citations: 1 scripts.iucr.org
PK Paul, M Yadav, IB Obot - Journal of Molecular Liquids, 2020 - Elsevier
… -methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide [AMPC] and (E)-5-amino-N′-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide [ACPC] towards the …
Number of citations: 59 www.sciencedirect.com
N Srikantamurthy, BH Doreswamy… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C24H20N4O2, the pyrazole ring makes dihedral angles of 47.57 (10) and 30.56 (11) with its N-bound and C-bound phenyl groups, respectively. The C—N—N—C …
Number of citations: 1 scripts.iucr.org
S Ningaiah, UK Bhadraiah, SD Doddaramappa… - Bioorganic & medicinal …, 2014 - Elsevier
… -5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide 4a using POCl 3 at 120 C or by … -5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide 5(a–d) using chloramine-T as oxidant…
Number of citations: 97 www.sciencedirect.com
AMR Bernardino, AO Gomes, KS Charret… - European journal of …, 2006 - Elsevier
… The structure of these new compounds has been characterized by a lateral chain of 1H-pyrazole-4-carbohydrazide, which probably contributes to their biological activities [31]. …
Number of citations: 144 www.sciencedirect.com
T Wang, C Zhang, M Xu, B Kuang, Z Xie, Z Lu… - Inorganic Chemistry …, 2023 - pubs.rsc.org
… Here, we prepare the ligand HDAPZCA (3,5-diamino-1H-pyrazole-4-carbohydrazide), whose skeletal ring and substituent play different roles. The coordination compound Cu(…
Number of citations: 0 pubs.rsc.org
HM Al-Ghamdi - Oriental journal of chemistry, 2019 - pdfs.semanticscholar.org
… The reaction of (13) with hydrazine hydrate in 1,4-dioxane resulted in formation of 3-amino[(5chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]1H-pyrazole-4-carbohydrazide (15) …
Number of citations: 8 pdfs.semanticscholar.org
HM Refat, AA Fadda - Heterocycles, 2015 - academia.edu
The reaction of 2-cyano-3-(dimethylamino)-N-((2-methoxynaphthalen-1-yl) methylene) acrylohydrazide (2) with some nitrogen nucleophiles, phenols and compounds, having an active …
Number of citations: 11 www.academia.edu
X Wang, A Wang, L Qiu, M Chen, A Lu… - Journal of Agricultural …, 2020 - ACS Publications
… or N′-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide. The chlorination of an intermediate 8 with thionyl chloride synthesized a substituted 1-methyl-1H-pyrazole-4-carbonyl …
Number of citations: 45 pubs.acs.org
KS Charret, RF Rodrigues, AMR Bernardino… - 2009 - arca.fiocruz.br
Newly synthesized pyrazole carbohydrazide derivatives with substituents X= Br/Y= NO 2 and X= NO 2/Y= Cl were independently investigated in the CBA mouse model of cutaneous …
Number of citations: 27 www.arca.fiocruz.br

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